molecular formula C19H20O3S B3023783 4'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone CAS No. 898780-97-7

4'-Carboethoxy-3-(4-thiomethylphenyl)propiophenone

Cat. No.: B3023783
CAS No.: 898780-97-7
M. Wt: 328.4 g/mol
InChI Key: SVCYLMPRLYOMMC-UHFFFAOYSA-N
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Description

4’-Carboethoxy-3-(4-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C19H20O3S and a molecular weight of 328.43 g/mol It is known for its unique structural features, which include a thiomethyl group attached to a phenyl ring and a carboethoxy group attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Carboethoxy-3-(4-thiomethylphenyl)propiophenone typically involves the reaction of 4-thiomethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, forming the desired product after subsequent acidification and purification steps .

Industrial Production Methods

While specific industrial production methods for 4’-Carboethoxy-3-(4-thiomethylphenyl)propiophenone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4’-Carboethoxy-3-(4-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Carboethoxy-3-(4-thiomethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-Carboethoxy-3-(4-thiomethylphenyl)propiophenone involves its interaction with various molecular targets. The thiomethyl group can participate in nucleophilic and electrophilic reactions, while the carbonyl group in the propiophenone moiety can form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Carboethoxy-3-(4-methylphenyl)propiophenone
  • 4’-Carboethoxy-3-(4-chlorophenyl)propiophenone
  • 4’-Carboethoxy-3-(4-fluorophenyl)propiophenone

Uniqueness

4’-Carboethoxy-3-(4-thiomethylphenyl)propiophenone is unique due to the presence of the thiomethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

ethyl 4-[3-(4-methylsulfanylphenyl)propanoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3S/c1-3-22-19(21)16-9-7-15(8-10-16)18(20)13-6-14-4-11-17(23-2)12-5-14/h4-5,7-12H,3,6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCYLMPRLYOMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644369
Record name Ethyl 4-{3-[4-(methylsulfanyl)phenyl]propanoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-97-7
Record name Ethyl 4-[3-[4-(methylthio)phenyl]-1-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-{3-[4-(methylsulfanyl)phenyl]propanoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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